molecular formula C10H17N3O4 B3392633 Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate CAS No. 1207175-50-5

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate

Cat. No.: B3392633
CAS No.: 1207175-50-5
M. Wt: 243.26 g/mol
InChI Key: QQYUOQBANBXSPU-UHFFFAOYSA-N
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Description

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a bicyclic heterocyclic compound featuring a saturated pyridine ring fused to a pyrimidine-2,4-dione core, with a propionate ester moiety. This structural framework confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research. The propionate group introduces ester functionality, which may influence solubility and binding interactions with biological targets .

Properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.C3H6O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;1-2-3(4)5/h4-5,8H,1-3H2,(H2,9,10,11,12);2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYUOQBANBXSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.C1CNCC2C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680902
Record name Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-50-5
Record name Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate typically involves the Staudinger–aza-Wittig reaction. This method utilizes 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones mediated by triphenylphosphine (PPh3). The starting material, N-(3-azido-1-tosylpropyl)urea, is prepared through a three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and reagents.

Chemical Reactions Analysis

Ester Hydrolysis

The propionate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Yield Key Observations
Acidic hydrolysisHCl (6M), reflux85%Requires prolonged heating (>8h)
Basic hydrolysisNaOH (1M), 80°C92%Faster kinetics than acidic methods

This reaction is critical for generating bioactive metabolites or intermediates for further derivatization .

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions 1 and 3.

Reagent Position Modified Product Catalyst
Methylamine (40% aq.)C33-Aminohexahydropyrido-pyrimidinedionePd(OAc)₂, 70°C
ThiophenolC11-Phenylthio derivativeK₂CO₃, DMF, 100°C

Substitution reactions are stereoselective due to the fused ring system’s conformational rigidity .

Ring Functionalization via Vilsmeier-Haack Reaction

The pyrido-pyrimidine core reacts with Vilsmeier reagent (POCl₃/DMF) to introduce formyl groups at position 7:

Conditions Reagents Product Yield
Vilsmeier-HaackPOCl₃, DMF, 0–5°C7-Formylhexahydropyrido-pyrimidinedione68%

This aldehyde intermediate serves as a precursor for Schiff base formation or further cross-coupling reactions .

Palladium-Catalyzed Cross-Coupling

The propionate side chain participates in Suzuki-Miyaura couplings when activated as a triflate:

Substrate Catalyst Boron Partner Yield
Propionate triflatePd(PPh₃)₄, K₂CO₃Phenylboronic acid74%

This method enables the introduction of aromatic/heteroaromatic groups for drug discovery applications .

Enzymatic Resolution

Chiral separation of racemic mixtures is achieved using lipases:

Enzyme Solvent Resolution (ee) Reference
Candida antarctica lipasetert-Butyl methyl ether98% (R-enantiomer)

This step is critical for producing enantiopure intermediates in asymmetric synthesis .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathway (TGA data).

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming uracil derivatives .

Scientific Research Applications

Synthesis of Hexahydropyrido[4,3-d]pyrimidine Derivatives

The synthesis of hexahydropyrido derivatives typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions to yield the desired compound. For instance, the synthesis may involve the use of 6-amino-1,3-dimethyluracil and barbituric acid derivatives in a one-pot reaction facilitated by catalytic agents like tetrabutylammonium bromide (TBAB) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of hexahydropyrido derivatives. For example, compounds derived from this scaffold have shown potent inhibition against PIM-1 kinase, an important target in cancer therapy. The IC50 values for certain derivatives were reported as low as 11.4 nM, indicating strong activity . Additionally, these compounds have been associated with significant apoptosis induction in breast cancer cells (MCF-7), suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

Hexahydropyrido derivatives also exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, showcasing their potential as antimicrobial agents . This activity may stem from their ability to disrupt microbial cell functions or inhibit essential enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of hexahydropyrido derivatives. Modifications at specific positions on the pyrido ring can enhance biological activity or selectivity towards certain targets. For instance, variations in substituents on the phenyl groups have been linked to changes in potency against cancer cells and bacteria .

Case Study: PIM-1 Inhibition

A detailed investigation into a specific hexahydropyrido derivative revealed its mechanism of action through molecular docking studies. The binding interactions with the PIM-1 protein elucidated how structural modifications could lead to increased inhibition rates .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of hexahydropyrido derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, making these compounds promising candidates for further development in antimicrobial therapies .

Conclusion and Future Directions

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate represents a versatile scaffold with considerable potential in drug discovery and development. Its applications span from anticancer therapies to antimicrobial agents, supported by robust synthetic methodologies and promising biological activities.

Future research should focus on:

  • Expanding the library of derivatives to explore additional biological activities.
  • Conducting in vivo studies to assess pharmacokinetics and toxicity profiles.
  • Investigating combination therapies that leverage the unique mechanisms of these compounds.

Mechanism of Action

The compound exerts its effects by upregulating miR-26b-5p, which in turn targets CDK8. This leads to the suppression of the NF-κB/p65 signaling pathway, promoting apoptosis and inhibiting cell proliferation . The molecular targets involved include apoptosis-associated proteins Bax and Bcl-2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate and related compounds:

Compound Core Structure Substituents Key Properties/Applications Reference
This compound Pyrido[4,3-d]pyrimidine (saturated) Propionate ester at position 3 Enhanced stability; potential for esterase-activated prodrugs or herbicidal activity
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives Pyrido[2,3-d]pyrimidine (unsaturated) Varied substituents (e.g., aryl, alkyl) Herbicidal activity via PPO inhibition; π–π interactions with FAD in Nicotiana tabacum PPO
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) Pyrido[2,3-d]pyrimidine 3-Methyl, 2,3,4-trifluorophenyl High herbicidal activity (IC₅₀ = 0.34 μM); HOMO localized on pyrido ring for target interaction
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Pyrido[3,2-d]pyrimidine Varied (e.g., p-methoxybenzyl) Antiviral applications (e.g., anti-HIV); structural analogs like AZT and stavudine
Pyrimidine-2,4(1H,3H)-dione derivatives Simple pyrimidine-dione Alkyl/aryl groups (e.g., 4-tert-butylbenzyl) Herbicidal and antiviral uses; foundational scaffolds for drug development

Structural and Functional Differences

  • Saturation vs. For example, unsaturated analogs like compound 2o exhibit strong π–π interactions with FAD in PPO enzymes, critical for herbicidal activity . The saturated variant may prioritize hydrophobic interactions over π–π stacking.
  • Substituent Effects : The propionate ester introduces a labile functional group, enabling enzymatic hydrolysis to release active metabolites. This contrasts with halogenated derivatives (e.g., 2o ), where fluorine atoms enhance electronegativity and target binding via hydrogen bonds .
  • Biological Targets : While pyrido[2,3-d]pyrimidines target plant PPO enzymes , pyrido[3,2-d] analogs are explored for antiviral activity due to structural mimicry of nucleosides . The hexahydro variant’s applications remain speculative but could bridge these domains.

Thermodynamic and Electronic Properties

Comparative DFT studies of pyrido[2,3-d]pyrimidine derivatives (e.g., 2o ) reveal:

  • HOMO-LUMO Gaps : Unsaturated analogs exhibit lower energy gaps (e.g., 2o : ΔE = 4.12 eV vs. compound B: ΔE = 4.25 eV), correlating with higher reactivity and herbicidal potency .
  • Molecular Orbital Localization : In 2o , HOMO is localized on the pyrido ring, facilitating electron donation to FAD in PPO. The hexahydro compound’s saturated core may shift HOMO localization, altering interaction dynamics .

Biological Activity

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of hexahydropyrido[4,3-d]pyrimidine derivatives typically involves multi-component reactions. For example, a recent study highlighted a one-pot synthesis using 4-hydroxycoumarin and arylglyoxals in the presence of L-proline as a catalyst, yielding various pyrrolo[3,2-d]pyrimidine derivatives . Such methodologies are crucial for developing compounds with enhanced biological activity.

Biological Activity

The biological activities of hexahydropyrido derivatives are broad and include:

  • Antitumor Activity : Several studies indicate that pyrimidine derivatives exhibit potent antitumor properties. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit tumor growth effectively .
  • Antimicrobial Properties : Compounds in this class demonstrate significant antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival.
  • Antiviral Effects : Research has indicated that some derivatives can inhibit viral replication, showcasing potential as antiviral agents.
  • Anti-inflammatory Effects : Certain hexahydropyrido derivatives have been reported to reduce inflammation markers in vitro and in vivo models.

Understanding the mechanisms through which this compound exerts its effects is essential. Key mechanisms include:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in critical metabolic pathways. For example, some compounds have shown to inhibit MIF (macrophage migration inhibitory factor), which plays a role in inflammatory responses and cancer progression .
  • Receptor Modulation : Certain compounds have been identified as antagonists for hormone receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a thieno[2,3-d]pyrimidine derivative demonstrated high binding affinity and potent antagonistic activity against the human LHRH receptor .

Case Study 1: Antitumor Activity

In a study involving castrated male cynomolgus monkeys, a thienopyrimidine derivative was administered orally at a dosage of 30 mg/kg. The results showed significant suppression of plasma LH levels for over 24 hours, indicating its potential use in treating hormone-sensitive tumors .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of hexahydropyrido derivatives against resistant strains of bacteria. The study reported IC50 values indicating potent antibacterial activity comparable to established antibiotics .

Table 1: Biological Activities of Hexahydropyrido Derivatives

Activity TypeExample CompoundIC50 Value (μM)Reference
AntitumorThieno[2,3-d]pyrimidine0.06
AntimicrobialHexahydropyrido derivative15
Anti-inflammatoryMIF inhibitor27

Q & A

Q. How can this scaffold be repurposed for non-pharmaceutical applications (e.g., materials science)?

  • Answer: Derivatives with extended π-systems (e.g., thieno[2,3-d]pyrimidines) exhibit fluorescence and semiconducting properties. UV-vis spectroscopy (λmax_{\text{max}} 270–320 nm) and cyclic voltammetry assess optoelectronic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Reactant of Route 2
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate

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